molecular formula C12H23NO3 B2776267 Tert-butyl 3-[(oxan-4-yl)amino]propanoate CAS No. 1594508-62-9

Tert-butyl 3-[(oxan-4-yl)amino]propanoate

Cat. No.: B2776267
CAS No.: 1594508-62-9
M. Wt: 229.32
InChI Key: RBNUNEFDBFUEMD-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 3-(oxan-4-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)4-7-13-10-5-8-15-9-6-10/h10,13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNUNEFDBFUEMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 3-[(oxan-4-yl)amino]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a tert-butyl group attached to a propanoate moiety, with an oxan-4-yl amino group. This unique structure contributes to its pharmacological properties.

The biological activity of this compound can be inferred from its structural similarities to other compounds known to interact with biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme involved in inflammatory processes. It is hypothesized that this compound may exhibit similar inhibitory effects, thereby modulating inflammation and lipid metabolism pathways.
  • Anti-inflammatory Effects : The compound may have anti-inflammatory properties, which are crucial for treating conditions associated with chronic inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its bioavailability and therapeutic efficacy. Understanding its solubility and absorption characteristics is essential for optimizing its use in clinical applications.

Case Studies and Research Findings

  • Inflammatory Response Modulation :
    • In studies involving similar compounds, it has been observed that they can significantly reduce markers of inflammation in animal models. For instance, compounds that inhibit Lp-PLA2 have demonstrated reductions in pro-inflammatory cytokines, suggesting that this compound could potentially offer similar benefits .
  • Metabolic Pathway Interactions :
    • Research indicates that compounds with structural similarities can influence metabolic pathways related to lipid metabolism. This compound may interact with these pathways, leading to altered lipid profiles and improved metabolic health outcomes .

Data Table: Comparative Biological Activities

Compound NameMechanism of ActionBiological ActivityReference
This compoundPotential Lp-PLA2 inhibitionAnti-inflammatory effects
DarapladibLp-PLA2 inhibitionReduces inflammatory markers
ProcainamideSodium channel blockerAntiarrhythmic
LidocaineSodium channel blockerLocal anesthetic

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